Cycloheptylmethanethiol
Description
Cycloheptylmethanethiol (C₈H₁₆S) is a sulfur-containing organic compound characterized by a seven-membered cycloheptyl ring attached to a methanethiol (-CH₂SH) group. This aliphatic thiol is structurally analogous to smaller cycloalkylmethanethiols, such as cyclohexylmethanethiol (C₇H₁₄S), but its larger ring size confers distinct physicochemical properties. While specific data on this compound are scarce in the provided evidence, its behavior can be inferred through comparisons with structurally related compounds, including cyclohexylmethanethiol, cyclopentyl derivatives, and aromatic thiols like (3-chlorophenyl)methanethiol. Key differences arise from ring strain, steric effects, and electronic interactions, which influence reactivity, stability, and applications in synthetic chemistry .
Properties
Molecular Formula |
C8H16S |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
cycloheptylmethanethiol |
InChI |
InChI=1S/C8H16S/c9-7-8-5-3-1-2-4-6-8/h8-9H,1-7H2 |
InChI Key |
NERFKYHNPUZUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cycloheptylmagnesium bromide with sulfur, followed by hydrolysis to yield this compound. Another method includes the reaction of cycloheptyl chloride with sodium hydrosulfide under appropriate conditions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of cycloheptyl halides and thiolating agents under anhydrous conditions to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: Cycloheptylmethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to cycloheptylmethane using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Cycloheptylmethanesulfoxide, cycloheptylmethanesulfone.
Reduction: Cycloheptylmethane.
Substitution: Various substituted cycloheptylmethanes depending on the reagents used.
Scientific Research Applications
Cycloheptylmethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound in studies of sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism by which cycloheptylmethanethiol exerts its effects involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new compounds. This reactivity is exploited in both synthetic chemistry and biological systems where thiol groups play a crucial role in enzyme function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights structural and molecular differences between cycloheptylmethanethiol and analogous compounds:
Calculated based on molecular formula.
Physicochemical Properties
- Boiling Points and Solubility : Larger cycloalkyl groups (e.g., cycloheptyl) increase molecular weight and surface area, typically elevating boiling points compared to smaller rings. Cyclohexylmethanethiol’s stability (due to chair conformation) may result in higher volatility than this compound .
- Acidity : Thiol acidity is influenced by substituents. (3-Chlorophenyl)methanethiol exhibits higher acidity (pKa ~6–8) due to the electron-withdrawing chlorine and aromatic ring, whereas cycloalkylmethanethiols (pKa ~10–12) are less acidic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
